L-Proline-15N: An In-Depth Technical Guide to its Role in Protein Analysis
L-Proline-15N: An In-Depth Technical Guide to its Role in Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Proline-15N, a stable isotope-labeled amino acid, and its critical applications in modern protein analysis. We will delve into its utility in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS)-based proteomics, offering detailed experimental protocols and data presentation to facilitate its integration into your research workflows.
Introduction to L-Proline-15N
L-Proline-15N is a non-radioactive, stable isotope-labeled form of the amino acid L-proline. In this molecule, the naturally abundant nitrogen-14 (¹⁴N) atom within the secondary amine group of the pyrrolidine ring is substituted with the heavier nitrogen-15 (¹⁵N) isotope. This subtle change in mass does not alter the chemical properties or biological activity of the amino acid, allowing it to be seamlessly incorporated into proteins during cellular protein synthesis. The key advantage of this isotopic enrichment lies in its ability to serve as a specific probe for tracking and quantifying proteins and their dynamics.
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of L-Proline-15N is essential for its effective use in experimental design.
| Property | Value |
| Chemical Formula | C₅H₉¹⁵NO₂ |
| Molecular Weight | 116.12 g/mol |
| CAS Number | 59681-31-1 |
| Isotopic Purity | Typically ≥95 atom % ¹⁵N |
| Appearance | White to off-white solid |
| Melting Point | 228 °C (decomposes) |
| Solubility | Soluble in water |
The Role of L-Proline-15N in Protein NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. Isotopic labeling with ¹⁵N is a cornerstone of modern biomolecular NMR.
Overcoming the "Invisibility" of Proline in Standard NMR Experiments
In standard ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, which are often the starting point for protein NMR studies, each amino acid residue in a protein typically gives rise to a unique signal, creating a "fingerprint" of the protein. However, proline residues are unique in that their nitrogen atom is part of a secondary amine within the rigid pyrrolidine ring and lacks a directly bonded amide proton. This absence of an amide proton makes proline residues "invisible" in conventional ¹H-¹⁵N HSQC spectra.
Despite this, ¹⁵N labeling of proline is highly valuable. Specialized NMR experiments that do not rely on the presence of an amide proton can be employed to specifically observe proline residues. The ¹⁵N chemical shifts of proline residues fall within a distinct and well-resolved region of the NMR spectrum, making them excellent probes, especially in intrinsically disordered proteins (IDPs) where prolines are often abundant.
Experimental Protocol: ¹⁵N Labeling of Recombinant Proteins in E. coli
This protocol outlines the general steps for producing a ¹⁵N-labeled protein in E. coli for NMR analysis.
Materials:
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E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
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M9 minimal medium components.
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¹⁵NH₄Cl (Ammonium Chloride-¹⁵N) as the sole nitrogen source.
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Glucose (or other carbon source).
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Trace elements solution.
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MgSO₄ and CaCl₂ solutions.
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Appropriate antibiotic.
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IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
Procedure:
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Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
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Pre-culture in Minimal Medium: The next day, inoculate 100 mL of M9 minimal medium containing ¹⁴NH₄Cl with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.
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Main Culture: Inoculate 1 L of M9 minimal medium, prepared with 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source, with the pre-culture. Grow at 37°C with shaking.
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Induction: When the OD₆₀₀ of the main culture reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
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Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.
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Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
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Protein Purification: Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
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Sample Preparation for NMR: Dialyze the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) and concentrate to the desired concentration (typically 0.5-1 mM). Add 5-10% D₂O for the NMR lock.
